molecular formula C10H12N2O4 B140754 3-Hydroxy-dl-kynurenine CAS No. 484-78-6

3-Hydroxy-dl-kynurenine

Cat. No.: B140754
CAS No.: 484-78-6
M. Wt: 224.21 g/mol
InChI Key: VCKPUUFAIGNJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-dl-kynurenine (CAS: 2147-61-7) is a metabolite in the kynurenine pathway of tryptophan catabolism. It is synthesized from L-kynurenine via hydroxylation by kynurenine 3-monooxygenase (KMO) . Structurally, it features a hydroxyl group at the 3-position of the benzene ring and an amino acid side chain, distinguishing it from related metabolites. This compound serves as a precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis and kynurenic acid (KYNA) production, linking it to cellular energy metabolism and neuroregulation .

In neurobiology, this compound modulates N-methyl-D-aspartate (NMDA) receptor activity, influencing synaptic plasticity and excitotoxicity . Its roles in oxidative stress and disease biomarkers (e.g., COVID-19 severity) further underscore its biomedical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .

Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kynurenine, 3-hydroxy (R,S) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.

    Biology: The compound is studied for its role in the kynurenine pathway and its effects on cellular metabolism.

    Medicine: Research focuses on its involvement in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is also investigated for its potential as a biomarker for these conditions.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

Kynurenine, 3-hydroxy (R,S) exerts its effects primarily through its interactions with various enzymes and receptors in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of neuroactive metabolites such as quinolinic acid and kynurenic acid. These metabolites can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and influence neuronal excitability and immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Comparisons

Table 1: Key Differences Between 3-Hydroxy-dl-kynurenine and Similar Compounds

Compound Structural Features Biological Role Key Differences from this compound References
L-Kynurenine (KYN) Lacks 3-hydroxyl group Central branch point metabolite; precursor for KYNA and this compound Not a substrate for human kynureninase
Kynurenic Acid (KYNA) Carboxylic acid derivative of KYN NMDA receptor antagonist; neuroprotective agent Derived from KYN via transamination, not hydroxylation
3-Hydroxydesaminokynurenine Synthetic analogue lacking amino group Potent inhibitor of human kynureninase (Ki = 5 nM) Lacks amino acid moiety; higher binding affinity
Quinolinic Acid (QUIN) Carboxylated downstream metabolite NMDA receptor agonist; neurotoxic Promotes excitotoxicity; divergent metabolic pathway
5-Hydroxy-dl-tryptophan Tryptophan hydroxylated at position 5 Serotonin precursor; no direct kynurenine pathway role Involved in serotonin synthesis, not NAD+ production
3-Hydroxykynurenine Glucoside Glucosylated 3-hydroxy group Inactive in kynoxazine formation Modified hydroxyl group prevents aminophenol activity

Biochemical and Enzymatic Specificities

  • Inhibitory Activity: The synthetic analogue 3-hydroxydesaminokynurenine inhibits human kynureninase with a Ki of 5 nM, whereas its 3-methoxy derivative shows 3,000-fold weaker binding, emphasizing the hydroxyl group's role in hydrogen bonding .
  • Chromatographic Behavior : In reversed-phase HPLC, this compound exhibits distinct retention times (5.78–6.02 min) compared to KYNA (shorter retention) and QUIN (longer retention), reflecting differences in lipophilicity .

Metabolic Pathway Divergence

  • NAD+ Synthesis : this compound is a committed precursor for NAD+, whereas L-kynurenine branches into either KYNA or anthranilic acid .
  • Disease Biomarkers : Elevated levels of this compound correlate with COVID-19 severity, unlike 5-hydroxy-dl-tryptophan, which is linked to serotonin pathways .

Pharmacological and Toxicological Insights

Biological Activity

3-Hydroxy-dl-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, including immunomodulation, cytotoxicity, and potential therapeutic applications in various diseases. This article explores the biological activity of 3-HK, supported by case studies, research findings, and data tables.

Overview of the Kynurenine Pathway

The kynurenine pathway is a major metabolic route for tryptophan catabolism, leading to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and 3-HK. The enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO), kynureninase (KYNU), and kynurenin-3-hydroxylase (KYN3H) .

Immunomodulatory Effects

Recent studies have demonstrated that 3-HK exhibits anti-inflammatory properties . It inhibits the activation of pro-inflammatory signaling pathways such as STAT1 and NF-κB in dendritic cells (DCs), leading to reduced production of pro-inflammatory cytokines like TNF, IL-6, and IL-12p70. This immunomodulatory effect has been observed both in vitro and in vivo:

  • In vitro Studies : In human and mouse DCs, treatment with 3-HK significantly decreased the release of inflammatory cytokines following IFN-γ stimulation .
  • In vivo Studies : In a mouse model of psoriasis, 3-HK treatment resulted in reduced skin inflammation, evidenced by decreased skin thickness and erythema .

Cytotoxic Effects

3-HK has also been implicated in inducing cytotoxicity through the generation of reactive oxygen species (ROS). Research indicates that elevated levels of 3-HK can disrupt cellular metabolism:

  • Cell Viability Studies : In human colon cancer cells (HCT116), treatment with 3-HK led to a dose-dependent decrease in cell viability over 48 hours. This effect was associated with increased ROS production and subsequent apoptosis .
  • Mechanistic Insights : The disruption of the tricarboxylic acid (TCA) cycle was noted, with significant changes in metabolite levels indicating impaired mitochondrial function .

Case Study 1: Psoriasis Model

In an experimental psoriasis model using mice, administration of 3-HK resulted in:

  • Decreased skin thickness
  • Reduced levels of inflammatory cytokines (TNF, IL-1β)
  • Improved clinical symptoms such as scaling and fissuring .

Case Study 2: Nephrotoxic Nephritis

In a nephrotoxic nephritis model:

  • Mice treated with 3-HK showed significant reductions in proteinuria and serum urea nitrogen levels compared to controls.
  • Enhanced survival rates were observed in treated mice following nephrotoxic serum injection .

Metabolic Dynamics

The production dynamics of 3-HK from its precursor D-kynurenine have been quantified across different tissues:

TissueBaseline (nM)After D-KYN (30 mg/kg)After D-KYN (300 mg/kg)
Plasma19.6 ± 2.6672.0 ± 133.4 ***21,299.5 ± 4,920.7 ***
Liver59.8 ± 18.844,074.5 ± 3,808.7 ***403,522.1 ± 53,797.8 ***
Forebrain50.9 ± 2.6161.5 ± 14.5 ***869.3 ± 122.6 ***
Cerebellum76.2 ± 11.0219.9 ± 11.6 ***1,167.9 ± 170.8 ***

*** p<0.001 vs. controls (one-way ANOVA followed by Bonferroni’s post-hoc test) .

Chemical Reactions Analysis

Enzymatic Conversions

3HK undergoes enzymatic transformations mediated by specific enzymes, producing metabolites with distinct biological activities.

Hydrolysis to 3-Hydroxyanthranilic Acid (3HAA)

  • Enzyme : Kynureninase (KYNU)

  • Reaction :

    3HK H2O3HAA L Alanine\text{3HK H}_2\text{O}\rightarrow \text{3HAA L Alanine}
    • KYNU exhibits substrate preference for 3HK over non-hydroxylated kynurenine derivatives .

    • Mechanism : Cleavage of the C₃–C₄ bond in 3HK, releasing 3HAA (a precursor for NAD⁺ synthesis) and L-alanine .

Transamination to 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid

  • Enzymes :

    • Kynurenine/alpha-aminoadipate aminotransferase (AADAT)

    • Kynurenine–oxoglutarate transaminase 1 (CCBL1)

  • Reaction :

    3HK Oxoglutaric Acid4 2 Amino 3 hydroxyphenyl 2 4 dioxobutanoic Acid L Glutamic Acid\text{3HK Oxoglutaric Acid}\rightarrow \text{4 2 Amino 3 hydroxyphenyl 2 4 dioxobutanoic Acid L Glutamic Acid}
    • This reaction generates a dioxobutanoic acid derivative, which may undergo further degradation or participate in redox cycling .

Redox Reactions with Metals

3HK interacts with redox-active metals, facilitating electron transfer and reactive oxygen species (ROS) generation.

Metal Reduction

  • Cu(II) Reduction :

    3HK Cu II Cu I 3HK Semiquinone Radical\text{3HK Cu II }\rightarrow \text{Cu I 3HK Semiquinone Radical}
  • Fe(III) Reduction :

    3HK Fe III Fe II Oxidized 3HK\text{3HK Fe III }\rightarrow \text{Fe II Oxidized 3HK}
    • 3HK reduces Cu(II) > Fe(III) at physiological pH, confirmed by cyclic voltammetry .

    • Non-phenolic kynurenine catabolites (e.g., kynurenine) lack this activity .

ROS Generation

  • Superoxide (O₂⁻) Production :

    3HK Cu II Cu I O2 via electron transfer to O2 \text{3HK Cu II }\rightarrow \text{Cu I O}_2^-\text{ via electron transfer to O}_2\text{ }
  • Hydrogen Peroxide (H₂O₂) Formation :

    2 O2+2 H+H2O2+O2\text{2 O}_2^-+\text{2 H}^+\rightarrow \text{H}_2\text{O}_2+\text{O}_2
    • ROS production is oxygen-dependent and inhibited by metal chelators (e.g., DTPA) .

    • Rate : H₂O₂ generation by 3HK (10 µM) + Cu(II) (1 µM) reaches ~20 µM after 1 hour .

Protein Cross-Linking

3HK modifies structural proteins via copper-dependent mechanisms, contributing to pathological aggregation.

  • Target Protein : R-crystallin (lens protein).

  • Mechanism :

    • 3HK–Cu(I) complexes catalyze dityrosine cross-links through radical-mediated oxidation .

    • Outcome : Insoluble protein aggregates, implicated in cataractogenesis .

Stereospecific Metabolism

3HK exists as D- and L-enantiomers, with distinct metabolic fates:

  • D-3HK :

    • Produced from D-kynurenine via kynurenine 3-monooxygenase (KMO) .

    • Higher conversion efficiency to 3HAA in the liver compared to L-3HK .

  • L-3HK :

    • Predominantly metabolized in the brain, generating neuroactive compounds .

Table 1: Tissue-Specific Metabolism of D- and L-3HK

TissueD-3HK → 3HAA EfficiencyL-3HK → 3HAA Efficiency
LiverHighModerate
BrainLowHigh
PlasmaModerateModerate

Antimicrobial Activity

3HK exhibits broad-spectrum antimicrobial effects through redox mechanisms:

  • Mechanism : ROS generation disrupts microbial membranes .

  • Activity :

    • IC₅₀ against E. coli: 24 µg/mL .

    • IC₅₀ against MRSA: 31.2 µg/mL .

Stability and Solubility

  • Solubility :

    • Organic solvents: Ethanol, DMSO (2 mg/mL) .

    • Aqueous buffers: Stable at pH 7.4 .

  • Storage : -20°C; stable for ≥4 years .

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of 3-Hydroxy-DL-kynurenine for in vitro studies?

  • Methodological Answer : Dissolve the compound in polar solvents such as ethanol, DMSO, or dimethylformamide (DMF) at concentrations ≤10 mM. Vortex thoroughly and centrifuge to ensure homogeneity. Aliquot and store at -80°C for long-term stability (up to 1 year in solution; 2 years as a powder at -20°C). Avoid freeze-thaw cycles to prevent degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Avoid inhalation of dust and direct skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. What are the documented storage conditions to maintain this compound stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For dissolved aliquots, use -80°C for ≤1 year. Degradation is accelerated by light, humidity, and repeated temperature fluctuations. Confirm purity via HPLC or LC-MS before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enzymatic inhibition mechanisms of this compound across species?

  • Methodological Answer : Conduct comparative kinetic assays using purified aldehyde dehydrogenase (ALDH) isoforms from yeast (97% inhibition) and rat liver (69% inhibition) . Adjust experimental variables (pH, cofactors like NAD+) to mimic physiological conditions. Validate findings with orthogonal methods (e.g., X-ray crystallography for binding site analysis or siRNA knockdowns to assess pathway specificity).

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode with MRM transitions m/z 225.1 → 171.1 (quantifier) and 225.1 → 144.1 (qualifier) improves specificity. Calibrate with deuterated internal standards (e.g., L-Kynurenine-d4) to correct for matrix effects .

Q. What experimental strategies validate the role of this compound in modulating oxidative stress pathways?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays under hypoxia/normoxia.
  • Genetic Models : Compare wild-type vs. IDO1/TDO2 knockout cells to isolate kynurenine pathway contributions.
  • Biomarker Correlation : Measure this compound levels alongside glutathione (GSH) and malondialdehyde (MDA) in disease models (e.g., neurodegenerative or cancer studies) .

Q. How do researchers address discrepancies in hazard classifications across safety data sheets (SDS)?

  • Methodological Answer : Cross-reference SDS from Cayman Chemical (H315/H319/H335 ) and Sigma-Aldrich (unclassified ). Perform a risk assessment using in silico tools (e.g., OECD QSAR Toolbox) and empirical testing (e.g., in vitro skin/eye irritation assays per OECD TG 439/492). Document all protocols to comply with institutional biosafety committees .

Properties

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862009
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-78-6, 2147-61-7
Record name 3-Hydroxykynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxykynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxykynurenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-DL-kynurenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYKYNURENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxy-dl-kynurenine
3-Hydroxy-dl-kynurenine
3-Hydroxy-dl-kynurenine
3-Hydroxy-dl-kynurenine
3-Hydroxy-dl-kynurenine
3-Hydroxy-dl-kynurenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.